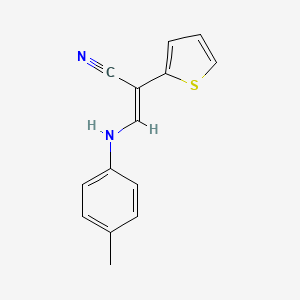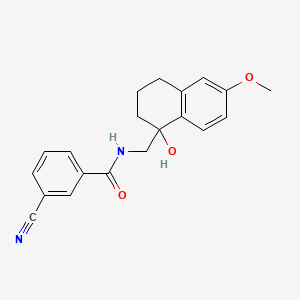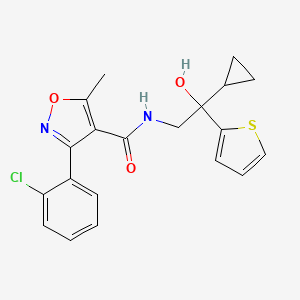
2-(2-Thienyl)-3-(4-toluidino)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Thienyl)-3-(4-toluidino)acrylonitrile, commonly referred to as 2T3TN, is an organosulfur compound with a range of applications in scientific research and industrial processes. It is a colorless solid with a molar mass of 241.35 g/mol and a melting point of 54-55°C. 2T3TN is a versatile compound that has a variety of useful properties, such as its ability to act as a catalyst, its low toxicity, and its ability to bind to metal ions.
Applications De Recherche Scientifique
Molecular Structure and Hydrogen Bonding
The molecular structure of various acrylonitriles, including 2-(2-Thienyl)-3-(4-toluidino)acrylonitrile, has been extensively studied. Research has shown that these molecules can form simple hydrogen-bonded chains and sheets through a combination of hydrogen bonds and π-π interactions, demonstrating the potential for complex molecular architectures (Cobo et al., 2006).
Antifungal and Anticancer Properties
A series of 3-aryl-2-(2-thienyl)acrylonitriles have been synthesized and evaluated for their antifungal and cytotoxic activities. These compounds demonstrated promising potential against a range of fungi and cancer cell lines (Quiroga et al., 2007).
Kinase Inhibition and Antineoplastic Efficacy
Recent research has highlighted the kinase inhibitory activity of new 2-(thien-2-yl)-acrylonitriles. Certain derivatives exhibited significant antineoplastic efficacy in hepatoma models, suggesting their potential use in cancer treatment. This effect is attributed to the induction of apoptotic pathways, highlighting a specific mechanism of action (Schaller et al., 2021).
Synthesis of Heterocyclic Compounds
The synthesis of various heterocyclic compounds using 2-(2-thienyl)-acrylonitriles has been explored. These reactions lead to new derivatives with potential applications in organic and medicinal chemistry (Vasyun’kina et al., 2005), (Elgemeie et al., 1988).
Functional Material Development
Research has shown that derivatives of 2-(2-thienyl)-acrylonitriles can be used to develop functional materials with unique properties. These include conjugated polymers with low bandgaps, indicating potential applications in electronics and optoelectronics (Park et al., 2010).
Nonlinear Optical Limiting
Thiophene dyes based on acrylonitrile derivatives, including those with 2-(thien-2-yl) groups, have been designed for nonlinear optical limiting applications. These materials show promise in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).
Propriétés
IUPAC Name |
(E)-3-(4-methylanilino)-2-thiophen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-11-4-6-13(7-5-11)16-10-12(9-15)14-3-2-8-17-14/h2-8,10,16H,1H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAQYMQMLUJKAB-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C#N)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(\C#N)/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Thienyl)-3-(4-toluidino)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2638590.png)
![Ethyl 2-(2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2638591.png)
![4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2638592.png)
![3-[8-(Trifluoromethyl)quinolin-2-yl]propanoic acid](/img/structure/B2638596.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2638597.png)


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2638602.png)
![2-methyl-3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2638603.png)
![3-(2-Chlorophenyl)-5-[2-(dimethylamino)-1-formylvinyl]-4-isoxazolecarbonitrile](/img/structure/B2638604.png)
![2-(4-methylpiperazin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2638605.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2638606.png)
